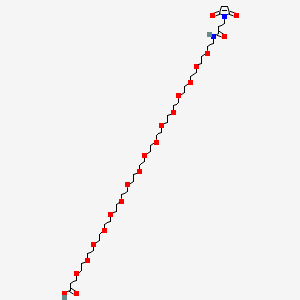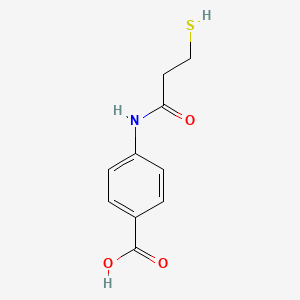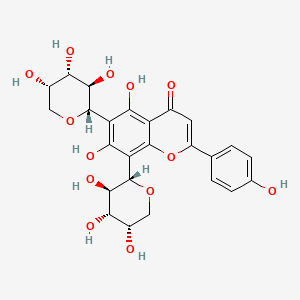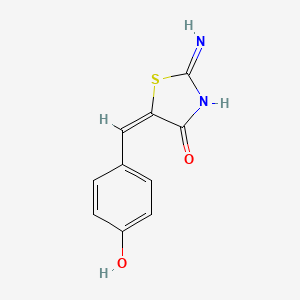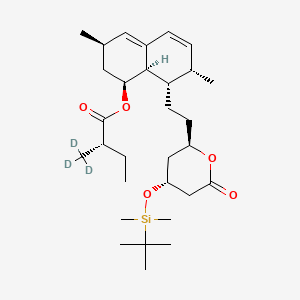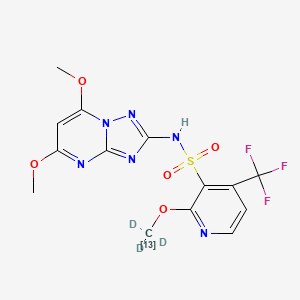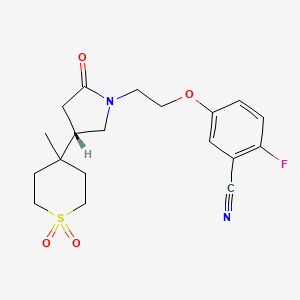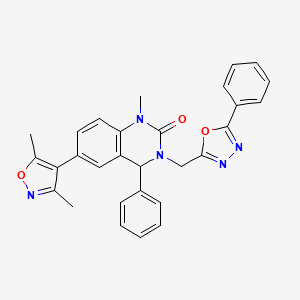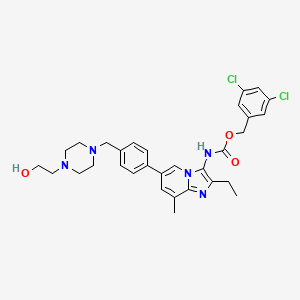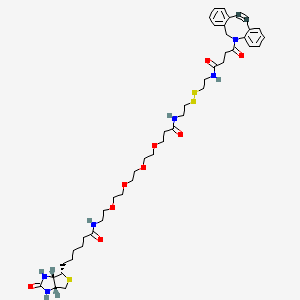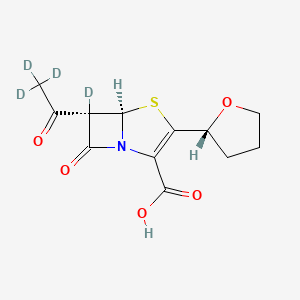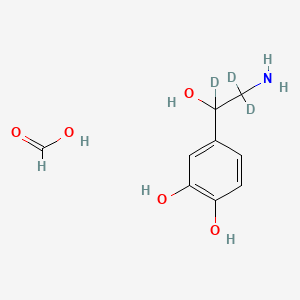
(Rac)-Norepinephrine-d3 (formate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-Norepinephrine-d3 (formate) is a deuterated form of norepinephrine, a neurotransmitter and hormone that plays a crucial role in the body’s fight-or-flight response. The deuterium labeling in (Rac)-Norepinephrine-d3 (formate) allows for its use in various scientific studies, particularly in the fields of pharmacokinetics and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Norepinephrine-d3 (formate) typically involves the deuteration of norepinephrine. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of (Rac)-Norepinephrine-d3 (formate) involves scaling up the deuteration process to produce larger quantities of the compound. This may include the use of continuous flow reactors and advanced catalytic systems to ensure efficient and consistent deuterium incorporation.
化学反応の分析
Types of Reactions
(Rac)-Norepinephrine-d3 (formate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated metabolites.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.
Major Products Formed
The major products formed from these reactions include deuterated metabolites, reduced amine forms, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(Rac)-Norepinephrine-d3 (formate) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying the metabolic pathways and biological effects of norepinephrine.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of norepinephrine in the body.
Industry: Employed in the development of new drugs and therapeutic agents.
作用機序
The mechanism of action of (Rac)-Norepinephrine-d3 (formate) involves its interaction with adrenergic receptors in the body. Upon binding to these receptors, it triggers a cascade of intracellular events that lead to the physiological effects associated with norepinephrine, such as increased heart rate and blood pressure. The deuterium labeling allows for precise tracking and analysis of these interactions in research studies.
類似化合物との比較
Similar Compounds
Norepinephrine: The non-deuterated form of the compound.
Epinephrine: Another closely related neurotransmitter with similar physiological effects.
Dopamine: A precursor to norepinephrine with distinct but related functions in the body.
Uniqueness
(Rac)-Norepinephrine-d3 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in metabolic and pharmacokinetic studies, making it a valuable tool in scientific research.
特性
分子式 |
C9H13NO5 |
|---|---|
分子量 |
218.22 g/mol |
IUPAC名 |
4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)benzene-1,2-diol;formic acid |
InChI |
InChI=1S/C8H11NO3.CH2O2/c9-4-8(12)5-1-2-6(10)7(11)3-5;2-1-3/h1-3,8,10-12H,4,9H2;1H,(H,2,3)/i4D2,8D; |
InChIキー |
FREWGLIJIYTDGS-KDZJBHAVSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C1=CC(=C(C=C1)O)O)O)N.C(=O)O |
正規SMILES |
C1=CC(=C(C=C1C(CN)O)O)O.C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


